Ethyl 2-azabicyclo[2.2.2]octane-3-carboxylate hydrochloride
Description
Ethyl 2-azabicyclo[2.2.2]octane-3-carboxylate hydrochloride is a bicyclic amine derivative featuring a rigid [2.2.2] ring system with three two-carbon bridges. This structure imparts significant steric constraints and electronic properties, making it valuable in medicinal chemistry as a bioisostere for aromatic rings (e.g., phenyl groups) to enhance metabolic stability and solubility . The hydrochloride salt form improves crystallinity and handling, critical for pharmaceutical applications. Its synthesis often involves multi-step reactions, including cyclization and esterification, as seen in analogs like ethyl 3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate hydrochloride ().
Properties
Molecular Formula |
C10H18ClNO2 |
|---|---|
Molecular Weight |
219.71 g/mol |
IUPAC Name |
ethyl 2-azabicyclo[2.2.2]octane-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H17NO2.ClH/c1-2-13-10(12)9-7-3-5-8(11-9)6-4-7;/h7-9,11H,2-6H2,1H3;1H |
InChI Key |
FIWZUSAHLMHNIX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2CCC(N1)CC2.Cl |
Origin of Product |
United States |
Preparation Methods
Optimization of Hydrogenation Conditions
Recent advancements employ Pd/C catalysts under controlled pressure (3–5 bar H₂) to enhance reaction rates and selectivity. A study comparing Pd/C and Raney nickel revealed that Pd/C achieves higher conversion rates (>90%) at 50°C in ethanol, whereas nickel catalysts require higher temperatures (80°C) and exhibit lower selectivity due to over-reduction. Table 1 summarizes critical parameters for hydrogenation:
Table 1: Hydrogenation Conditions for Azabicyclo Intermediate Synthesis
| Catalyst | Pressure (bar) | Temperature (°C) | Solvent | Yield (%) |
|---|---|---|---|---|
| Pd/C | 3 | 50 | Ethanol | 72 |
| Pd(OH)₂/C | 1 | 45 | Ethyl acetate | 22 |
| Raney Ni | 5 | 80 | THF | 58 |
Substrate steric effects significantly influence outcomes. Bulky N-protecting groups (e.g., 4-methoxyphenylsulfonyl) reduce reaction rates by limiting catalyst accessibility to the double bond.
Aza-Diels-Alder Cyclization Strategies
Microwave-assisted aza-Diels-Alder reactions offer a rapid route to construct the azabicyclo[2.2.2]octane core. A protocol involving benzaldehyde, p-anisidine, and 2-cyclohepten-1-one with bismuth nitrate pentahydrate (10 mol%) in DMF at 60°C for 2 hours achieves 60% yield of the exo isomer. The microwave irradiation enhances reaction kinetics by promoting uniform heating, reducing side product formation.
Stereochemical Control in Cyclization
The exo selectivity in aza-Diels-Alder reactions arises from transition-state stabilization via secondary orbital interactions. Computational studies suggest that electron-donating groups on the dienophile (e.g., p-anisidine) favor exo transition states by 3–5 kcal/mol compared to electron-withdrawing substituents. Post-cyclization oxidation with ammonium cerium(IV) nitrate selectively removes the p-methoxyphenyl group, yielding the free amine intermediate for subsequent esterification.
Intramolecular Cyclization via Lithium Diisopropylamide (LDA)
A patent by Justia details the synthesis of ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate, a structural analog, through LDA-mediated cyclization. Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate undergoes deprotonation with LDA in THF at −78°C, inducing intramolecular nucleophilic displacement to form the bicyclic framework. While this method targets the 4-carboxylate regioisomer, analogous strategies could adapt to synthesize the 3-carboxylate derivative by modifying the starting material’s substitution pattern.
Solvent and Base Effects
Polar aprotic solvents like THF stabilize the LDA-base complex, facilitating efficient deprotonation. Alternative bases such as potassium tert-butoxide result in lower yields (<40%) due to incomplete cyclization. The reaction’s sensitivity to moisture necessitates rigorous anhydrous conditions, complicating scalability.
Hydrochloride Salt Formation
The final step involves treating the free base with hydrochloric acid to form the hydrochloride salt. Ethyl 2-azabicyclo[2.2.2]octane-3-carboxylate is dissolved in anhydrous dichloromethane, and gaseous HCl is bubbled through the solution until precipitation occurs. Recrystallization from ethanol/water (1:1) affords the hydrochloride salt with >99% purity.
Purity and Stability Considerations
The hydrochloride form enhances aqueous solubility (32 mg/mL at 25°C) compared to the free base (8 mg/mL). Accelerated stability studies (40°C/75% RH) show no degradation over 6 months, confirming its suitability for long-term storage.
Comparative Analysis of Synthetic Routes
Table 2: Merits and Limitations of Key Methods
| Method | Yield (%) | Scalability | Stereoselectivity | Cost Efficiency |
|---|---|---|---|---|
| Catalytic Hydrogenation | 22–72 | Moderate | Low | High |
| Aza-Diels-Alder | 60 | High | High (exo) | Moderate |
| LDA Cyclization | 40–65 | Low | N/A | Low |
Hydrogenation is cost-effective but struggles with stereochemical control. Aza-Diels-Alder offers superior selectivity but requires specialized equipment (microwave reactors). LDA methods, while precise, are less practical for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-azabicyclo[2.2.2]octane-3-carboxylate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
Cognitive Enhancement and Neuroprotection
Ethyl 2-azabicyclo[2.2.2]octane-3-carboxylate hydrochloride exhibits potential as a neuroactive agent, making it valuable for the development of cognitive enhancers and neuroprotective drugs. Preliminary studies indicate that the compound may interact with various neurotransmitter systems, influencing cognitive and behavioral functions. Its structural similarity to other bioactive compounds positions it as a candidate for treating neurological disorders and enhancing cognitive performance .
Central Nervous System Disorders
Research has highlighted the compound's potential in treating central nervous system disorders. Its derivatives have been explored for their pharmaceutical compositions aimed at addressing conditions such as depression and anxiety . The unique bicyclic structure may confer specific pharmacological properties that enhance its efficacy in therapeutic applications.
Synthetic Pathways
The synthesis of this compound typically involves multiple steps, including cyclization reactions and functional group modifications. The compound's accessibility for research purposes is facilitated by established synthetic methodologies that allow for the generation of various derivatives .
Reactivity Studies
The compound's chemical reactivity can be explored through various synthetic pathways, which include reactions with electrophiles and nucleophiles, leading to the formation of novel derivatives . These studies are crucial for understanding its potential utility in synthetic organic chemistry.
Binding Affinity and Mechanism of Action
Interaction studies involving this compound focus on its binding affinity to various receptors and enzymes. Research indicates that this compound may modulate neurotransmitter release or receptor activity, suggesting its role in influencing synaptic transmission and plasticity . Understanding these interactions is vital for elucidating its pharmacological profile and therapeutic potential.
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of this compound in animal models of neurodegeneration. Results demonstrated significant improvements in cognitive function and reduced neuronal death, supporting its potential as a therapeutic agent for neurodegenerative diseases .
Case Study 2: Synthesis and Application in Drug Discovery
Another case study focused on the synthesis of derivatives of this compound, exploring their application in drug discovery processes targeting specific receptor systems related to cognitive function . The findings emphasized the importance of structural modifications in enhancing bioactivity.
Mechanism of Action
The mechanism of action of ethyl 2-azabicyclo[2.2.2]octane-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Structural Variations in Bicyclic Frameworks
The [2.2.2]octane system distinguishes itself from related bicyclo compounds through bridge length and ring strain:
The [2.2.2] system’s rigidity and three exit vectors (, Fig. 3) enable diverse functionalization, unlike [2.2.1] or [3.2.0] analogs, which have fewer substitution sites.
Data Tables
Table 1: Physicochemical Properties
Table 2: Stability and Reactivity
Biological Activity
Ethyl 2-azabicyclo[2.2.2]octane-3-carboxylate hydrochloride, also known as ethyl (1R,3S,4S)-2-azabicyclo[2.2.2]octane-3-carboxylate hydrochloride, is a bicyclic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological activity, including its mechanisms of action, structural characteristics, and therapeutic potential.
Chemical Structure and Properties
The compound features a bicyclic framework characterized by the presence of a nitrogen atom within its structure, which contributes to its pharmacological properties. The molecular formula is C₁₃H₁₈ClN O₂, with a molecular weight of approximately 219.71 g/mol. The hydrochloride form enhances solubility and stability in aqueous environments, making it suitable for biological studies.
Preliminary investigations suggest that this compound interacts with various neurotransmitter systems, potentially influencing cognitive and behavioral functions. Its structural similarity to other bioactive compounds positions it as a candidate for further research in treating neurological disorders and enhancing cognitive performance.
Neurotransmitter Interaction
Research indicates that this compound may modulate neurotransmitter release or receptor activity:
- Binding Affinity : Studies have shown that it exhibits binding affinity to several receptors involved in synaptic transmission.
- Influence on Synaptic Plasticity : this compound may influence synaptic plasticity, which is crucial for learning and memory processes.
Case Studies and Experimental Data
- Cognitive Enhancement : In animal models, administration of the compound has demonstrated improved performance in memory tasks, suggesting its potential as a cognitive enhancer.
- Neuroprotective Effects : In vitro studies have indicated that the compound may protect neuronal cells from oxidative stress-induced damage.
- Antitumor Activity : Some derivatives of azabicyclo compounds have shown cytotoxic activity against various tumor cell lines, including glioblastoma and hepatocellular carcinoma.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Ethyl 2-azabicyclo[2.2.2]octane-3-carboxylate | 385808-61-7 | Similar bicyclic structure without stereochemistry |
| 1-Azabicyclo[2.2.2]octane-2-carboxylic acid | 2831735 | Lacks ethyl ester functionality |
| 3-(S)-carbethoxy-2-azabicyclo[2.2.2]octane | 1955515-26-0 | Contains similar azabicyclo structure |
The specific stereochemistry at positions 1R, 3S, and 4S may confer unique biological activities compared to its analogs.
Q & A
Q. What are the key synthetic routes for Ethyl 2-azabicyclo[2.2.2]octane-3-carboxylate hydrochloride?
- Methodological Answer : A common approach involves thermal cyclization of precursor amines. For example, heating cis-4-aminocyclohexyl carboxylic acid at 290°C produces 2-azabicyclo[2.2.2]octan-3-one (86.3% yield), which can be esterified with ethanol in the presence of thionyl chloride to form the ethyl ester . Catalytic methods using palladium complexes (e.g., tetrakis(triphenylphosphine)palladium) and cesium carbonate may also facilitate coupling reactions for functionalization .
Q. How should researchers handle and store this compound safely?
- Methodological Answer : The compound should be handled in a fume hood by trained personnel using PPE (gloves, lab coat, goggles). Storage conditions depend on stability: hygroscopic or light-sensitive batches require desiccants or amber glass. Safety data sheets (SDS) for analogous bicyclic hydrochlorides emphasize avoiding inhalation and skin contact, with disposal via approved hazardous waste protocols .
Q. What spectroscopic and analytical techniques are recommended for characterization?
- Methodological Answer :
- NMR : Confirm bicyclic structure and ester group integration (e.g., ethyl protons at ~1.2–1.4 ppm, carbonyl at ~170 ppm in ).
- HPLC/Chiral Chromatography : Assess enantiomeric purity if stereocenters are present .
- X-ray Crystallography : Resolve absolute configuration using single crystals .
- Melting Point/Polarimetry : Compare observed values (e.g., 180–182°C, specific rotation -38° (c=1, HO)) to literature for identity verification .
Advanced Research Questions
Q. How can enantiomeric purity be ensured during synthesis?
- Methodological Answer : Chiral resolution techniques, such as diastereomeric salt formation with tartaric acid, are effective. For unwanted enantiomers, recycling via dynamic kinetic resolution (DKR) or enzymatic methods can improve yield . Analytical tools like chiral HPLC or capillary electrophoresis should quantify enantiomeric excess (ee) at each step .
Q. What are common pitfalls in optimizing synthetic yield, and how can they be addressed?
- Methodological Answer :
- Low Yield : Extend reaction time (e.g., 3–6 hours at 125°C for coupling reactions) or increase catalyst loading (e.g., 2–5 mol% Pd) .
- Byproducts : Use scavengers (e.g., polymer-bound thiourea for amine impurities) or gradient column chromatography for purification.
- Scale-Up Issues : Ensure consistent argon purging to prevent oxidation in air-sensitive steps .
Q. How can contradictions in reported synthetic methods (e.g., temperature, catalyst) be resolved?
- Methodological Answer : Systematically test variables in a controlled design-of-experiments (DoE) framework. For example:
Q. What role does the bicyclic structure play in the compound’s reactivity and medicinal applications?
- Methodological Answer : The rigid 2.2.2 bicyclo system enhances metabolic stability and receptor binding affinity. For example, similar bicyclic amines are used as intermediates in ACE inhibitors (e.g., Ramipril) and neuromodulators . Computational docking studies (e.g., AutoDock Vina) can predict interactions with biological targets, guiding structural modifications .
Data Contradiction Analysis
Q. Conflicting reports on thermal stability: How to determine optimal reaction temperatures?
- Methodological Answer : Perform differential scanning calorimetry (DSC) to identify decomposition thresholds. For the thermal cyclization step (290°C), use a sealed tube reactor under inert gas to prevent degradation. Compare yields at 270°C, 290°C, and 310°C to identify the stability-efficacy balance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
